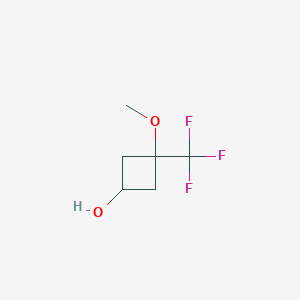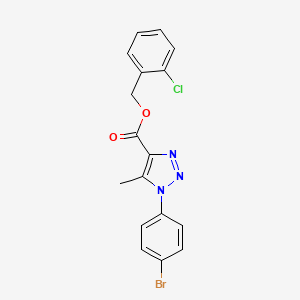![molecular formula C16H22N2O4S2 B2453123 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864977-34-4](/img/structure/B2453123.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a useful research compound. Its molecular formula is C16H22N2O4S2 and its molecular weight is 370.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathway and Metabolite Identification
A study conducted by Song et al. (2014) focused on identifying the metabolic pathway and metabolites of a related compound, KRO-105714, using high-resolution/high-accuracy tandem mass spectroscopy (HRMS). The research found that this compound, a 1,3-thiazole derivative with anti-atopic dermatitis activity, generates various metabolites (M1-M4) through CYP3A4-mediated reactions in human liver microsomes (Song et al., 2014).
Synthesis of Novel Derivatives
Saeed and Rafique (2013) described the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, achieved through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This synthesis process, involving bromine in dry acetone, highlights the compound's potential for generating various derivatives (Saeed & Rafique, 2013).
Potential as Anticancer Agents
Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study synthesized derivatives, including 2-methoxy-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides, and evaluated their antiproliferative activities, suggesting their potential as anticancer agents (Shao et al., 2014).
Anticancer Effects of Alkylurea Derivatives
A study by Xie et al. (2015) on alkylurea derivatives of a similar compound demonstrated that these derivatives retain antiproliferative activity and inhibit PI3K and mTOR, suggesting their utility as anticancer agents with low toxicity. The research provided insights into the design of compounds with enhanced therapeutic effects and reduced adverse effects (Xie et al., 2015).
Gelation Behavior and Molecular Interactions
Yadav and Ballabh (2020) synthesized and characterized a series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior. The study focused on understanding the impact of methyl functionality and multiple non-covalent interactions on gelation behavior, using crystal engineering approaches (Yadav & Ballabh, 2020).
Inhibitory Potency and Selectivity
Distinto et al. (2019) designed a library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides (EMAC8002a–m) to evaluate the effect of substituents on inhibitory potency and selectivity toward human carbonic anhydrase isoforms. The study revealed insights into how electronic and steric features influence biological activity (Distinto et al., 2019).
Propiedades
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-16(2,3)14(19)17-15-18(8-9-22-4)12-7-6-11(24(5,20)21)10-13(12)23-15/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCBZCTFZIKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)


![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)
![N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide](/img/structure/B2453055.png)

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)
![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)

